molecular formula C13H18O5S B8456066 (4-{4-[(Methanesulfonyl)oxy]butyl}phenyl)acetic acid CAS No. 876131-27-0

(4-{4-[(Methanesulfonyl)oxy]butyl}phenyl)acetic acid

Cat. No. B8456066
M. Wt: 286.35 g/mol
InChI Key: FPYZWCLTOZDXSN-UHFFFAOYSA-N
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Patent
US06858615B2

Procedure details

Compound 6 (6 g, 0.02 mol) was dissolved in 80 ml of dry DMF then sodium azide (1.8 g, 0.027 mol) was added. The suspension was stirred at 80° C. (oil bath) for 3 h. The solvent was then removed at reduced pressure and the residual oil was treated with CH2Cl2 (100 mL). The resulting solution was washed with water (2×100 mL), brine and dried over magnesium sulfate. The solvent was removed under reduced pressure then the residue was redissolved in a 1:1 mixture of ethyl acetate/hexanes (200 mL) and passed through a pad of silica gel. The solvent was removed under reduced pressure to give 4.1 g (85%) of 7 as clear oil. 1H NMR (300 MHz, CDCl3) δ 1.68 (m, 4H), 2.22 (t, 2H), 3.29 (t, 3H), 3.92 (s, 3H), 7.28 (d, 2H) 7.98 (d, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][CH2:14]OS(C)(=O)=O)=[CH:7][CH:6]=1)([OH:3])=[O:2].[N-:20]=[N+:21]=[N-:22].[Na+]>CN(C=O)C>[C:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][CH2:14][N:20]=[N+:21]=[N-:22])=[CH:7][CH:6]=1)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)(O)CC1=CC=C(C=C1)CCCCOS(=O)(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 80° C. (oil bath) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed at reduced pressure
ADDITION
Type
ADDITION
Details
the residual oil was treated with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
The resulting solution was washed with water (2×100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in a 1:1 mixture of ethyl acetate/hexanes (200 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CC1=CC=C(C=C1)CCCCN=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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